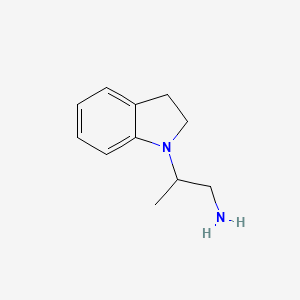

2-(2,3-二氢-1H-吲哚-1-基)丙-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

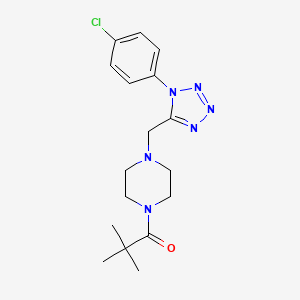

“2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . The compound is also known as 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine .

Molecular Structure Analysis

The molecular formula of “2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine” is C11H16N2 . The molecular weight is 176.26 . The InChI code is 1S/C11H16N2/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-5H,3,6-9,12H2 .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It is slightly soluble in water . The storage temperature is normal .科学研究应用

合成与重排

胺诱导的重排

Sanchez 和 Parcell (1990) 探索了 2-溴-1-(1H-吲哚-3-基)-2-甲基-1-丙酮与伯胺的重排,通过拟 Favorskii 机制生成 α-取代吲哚-3-乙酰胺和 β-取代色胺。该合成路线突出了创建在药物化学中有用的多种吲哚衍生物的可能性 (Sanchez & Parcell, 1990)。

生物活性化合物合成

糖苷酶抑制剂研究

Baumann 等人。(2008 年)报道了多羟基吲哚里西定的合成,目的是评估它们作为潜在的糖苷酶抑制剂。这项研究强调了吲哚衍生物在开发新的治疗剂中的相关性 (Baumann 等人,2008)。

催化与有机反应

醛的氨基苄基化

Wang 等人。(2018 年)介绍了一种使用甲苯的一锅醛氨基苄基化,可快速获得胺。该方法证明了吲哚和胺衍生物在合成生物活性分子和药物中的用途 (Wang 等人,2018)。

材料科学

对碳钢腐蚀的抑制性能

高、梁和王(2007 年)合成了叔胺并评估了它们作为碳钢腐蚀抑制剂的性能。该研究突出了胺衍生物在保护工业材料中的应用 (高、梁和王,2007)。

环境与绿色化学

在无催化剂条件下在水中合成

陈、雷和胡(2014 年)在无催化剂的情况下在水中合成了 3-(1H-吲哚-3-基)异吲哚啉-1-酮衍生物,强调了环境友好型方法在有机合成中的重要性 (陈、雷和胡,2014)。

安全和危害

The compound has been classified with the hazard statements H302, H314, and H335 . This indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

未来方向

While specific future directions for “2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine” are not mentioned in the available literature, indole derivatives in general have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine” could potentially be of interest in future research and drug development.

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have a broad range of biological activities and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

Due to the polar nature of the imidazole ring, which is a part of this compound, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Result of Action

Indole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

属性

IUPAC Name |

2-(2,3-dihydroindol-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9(8-12)13-7-6-10-4-2-3-5-11(10)13/h2-5,9H,6-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLIBYPKABRYCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1CCC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

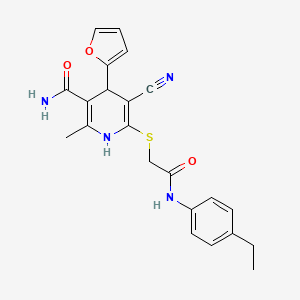

![5-[(4-methylphenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B2985717.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2985719.png)

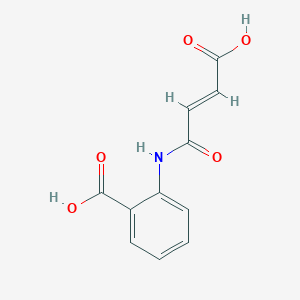

![N-[2-[(4-Cyanophenyl)methoxy]ethyl]-N-methylprop-2-enamide](/img/structure/B2985724.png)

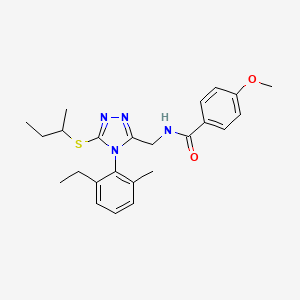

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2985725.png)

![5,6,7-Trimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2985726.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2985727.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2985728.png)